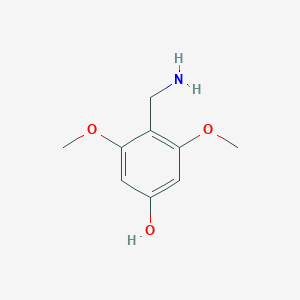

4-(Aminomethyl)-3,5-dimethoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Aminomethyl)-3,5-dimethoxyphenol is an organic compound with the molecular formula C9H13NO3 It is a phenolic compound characterized by the presence of an aminomethyl group and two methoxy groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3,5-dimethoxyphenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized by the reduction of 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Aminomethyl)-3,5-dimethoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the aminomethyl group may produce primary amines.

Applications De Recherche Scientifique

Scientific Research Applications

-

Chemical Synthesis :

- Used as a building block in the synthesis of various organic compounds.

- Acts as a reagent in organic reactions, including oxidation and reduction processes.

-

Biological Research :

- Exhibits notable biological activities, including potential therapeutic properties.

- Studied for its interactions with specific proteins and enzymes, potentially influencing enzymatic activity through mechanisms such as competitive inhibition or allosteric modulation. The presence of the aminomethyl group enhances hydrogen bonding capabilities with proteins, while the methoxy groups may improve lipophilicity, aiding cellular uptake .

-

Pharmaceutical Applications :

- Investigated for use in drug formulations due to its bioactive properties.

- Potential applications in treating conditions related to enzyme dysfunctions or imbalances.

Case Study 1: Enzymatic Activity Modulation

Research has shown that 4-(Aminomethyl)-3,5-dimethoxyphenol can modulate the activity of certain enzymes by altering their binding affinity. This has implications for drug design where enhancing or inhibiting enzyme activity is desired .

Case Study 2: Synthesis of Novel Compounds

In a study focused on synthesizing novel compounds for therapeutic applications, this compound was utilized as an intermediate. The resulting compounds demonstrated improved efficacy against specific biological targets compared to their predecessors .

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)-3,5-dimethoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminomethyl group can form covalent bonds with nucleophiles. These interactions can affect the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- **2-Methoxy-5-((phenylamino)methyl)phenol

- 4-Aminobenzoic acid (PABA)

Uniqueness

4-(Aminomethyl)-3,5-dimethoxyphenol is unique due to the presence of both aminomethyl and methoxy groups on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

4-(Aminomethyl)-3,5-dimethoxyphenol is an organic compound recognized for its diverse biological activities. Its structure, characterized by an aminomethyl group and two methoxy groups attached to a phenolic ring, positions it as a potential candidate in medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C9H13NO3

- IUPAC Name : this compound

- CAS Number : 130632-98-3

The compound's unique functional groups allow it to participate in various chemical reactions, enhancing its utility in biological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The phenolic group can form hydrogen bonds with enzymes and receptors.

- Covalent Bond Formation : The aminomethyl group can react with nucleophiles, influencing enzyme activity.

- Electron Transfer : The compound can participate in redox reactions due to its electron-rich structure.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains and fungi have shown promising results:

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus (ATCC 6538) | 15 mm |

| Escherichia coli (ATCC 25922) | 12 mm |

| Saccharomyces cerevisiae (ATCC 9763) | 14 mm |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic potential by assessing its inhibitory effects on α-amylase and α-glucosidase:

| Enzyme | Inhibition (%) at 100 µg/mL |

|---|---|

| α-Amylase | 93.2% |

| α-Glucosidase | 73.7% |

This significant inhibition suggests that this compound may be effective in managing postprandial blood glucose levels .

Cytotoxicity Studies

In cellular assays, the compound was tested for cytotoxic effects on pancreatic β-cells (INS-1 cell line). The results indicated that at concentrations of 21 µM and higher, the compound did not significantly reduce cell viability compared to controls, suggesting a favorable safety profile .

Study on Ebola Virus Inhibition

A series of analogs based on this compound were tested for their ability to inhibit Ebola virus entry. Among these compounds, some exhibited EC50 values below 10 µM against viral pseudovirions in Vero cells. This highlights the potential application of the compound in antiviral drug development .

Colorectal Cancer Research

In a study focusing on colorectal cancer, derivatives of the compound were synthesized and evaluated for their ability to inhibit c-Myc dimerization. One derivative showed IC50 values of 0.32 µM and effectively induced apoptosis in cancer cells without causing significant toxicity in vivo .

Propriétés

IUPAC Name |

4-(aminomethyl)-3,5-dimethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4,11H,5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGWPVRGCLHGNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1CN)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641068 |

Source

|

| Record name | 4-(Aminomethyl)-3,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130632-98-3 |

Source

|

| Record name | 4-(Aminomethyl)-3,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.